molecular formula C19H22N2O5S2 B12923839 Benzyl 1-(tosylimino)-1l6-thiomorpholine-4-carboxylate 1-oxide

Benzyl 1-(tosylimino)-1l6-thiomorpholine-4-carboxylate 1-oxide

Cat. No.: B12923839
M. Wt: 422.5 g/mol
InChI Key: SXCIFCLETXZKKP-UHFFFAOYSA-N
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Description

Benzyl 1-(tosylimino)-1l6-thiomorpholine-4-carboxylate 1-oxide is a complex organic compound that belongs to the class of thiomorpholine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tosylimino group and the thiomorpholine ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(tosylimino)-1l6-thiomorpholine-4-carboxylate 1-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the cyclization of appropriate precursors, such as 3-chloropropylamine and thiourea, under basic conditions.

    Introduction of the Tosylimino Group: The tosylimino group can be introduced by reacting the thiomorpholine derivative with tosyl chloride in the presence of a base like triethylamine.

    Oxidation: The final step involves the oxidation of the thiomorpholine derivative to form the 1-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(tosylimino)-1l6-thiomorpholine-4-carboxylate 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 1-oxide back to the parent thiomorpholine derivative.

    Substitution: The tosylimino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Thiomorpholine Derivatives: Formed through reduction or substitution reactions

Scientific Research Applications

Benzyl 1-(tosylimino)-1l6-thiomorpholine-4-carboxylate 1-oxide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other valuable organic compounds and intermediates.

Mechanism of Action

The mechanism of action of Benzyl 1-(tosylimino)-1l6-thiomorpholine-4-carboxylate 1-oxide involves its interaction with specific molecular targets in biological systems. The tosylimino group and the thiomorpholine ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidines: Similar five-membered heterocyclic compounds with sulfur and nitrogen atoms.

    Oxadiazoles: Five-membered heterocyclic compounds with two nitrogen atoms and one oxygen atom.

Uniqueness

Benzyl 1-(tosylimino)-1l6-thiomorpholine-4-carboxylate 1-oxide is unique due to the presence of the tosylimino group and the thiomorpholine ring, which confer distinct chemical properties and biological activities compared to other similar compounds

Properties

Molecular Formula

C19H22N2O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

benzyl 1-(4-methylphenyl)sulfonylimino-1-oxo-1,4-thiazinane-4-carboxylate

InChI

InChI=1S/C19H22N2O5S2/c1-16-7-9-18(10-8-16)28(24,25)20-27(23)13-11-21(12-14-27)19(22)26-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3

InChI Key

SXCIFCLETXZKKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S2(=O)CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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